molecular formula C10H7N3 B1373151 2-Aminoquinoline-4-carbonitrile CAS No. 1232431-62-7

2-Aminoquinoline-4-carbonitrile

Cat. No. B1373151
CAS RN: 1232431-62-7
M. Wt: 169.18 g/mol
InChI Key: VBQRVUKLTUBQRL-UHFFFAOYSA-N
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Description

2-Aminoquinoline-4-carbonitrile is a form of aminoquinoline . It is used as a high-quality reference standard . The compound has a molecular weight of 169.18 g/mol.


Synthesis Analysis

The synthesis of 2-aminoquinoline derivatives has been reported in several studies . For example, l-Proline-promoted synthesis of 2-amino-4-arylquinoline-3-carbonitriles has been investigated . The synthesis protocols include classical methods and efficient methods that reduce reaction time with increased yield .


Molecular Structure Analysis

The molecular structure of 2-Aminoquinoline-4-carbonitrile includes a benzene ring fused with a pyridine moiety . The InChI code for the compound is 1S/C10H7N3/c11-6-7-5-10 (12)13-9-4-2-1-3-8 (7)9/h1-5H, (H2,12,13) .


Chemical Reactions Analysis

Quinoline derivatives have been extensively investigated in different fields, with a wide range of practical applications . They are often used in optoelectronics due to their chemical reactivity, thermal stability, electron transfer, and emission capacities .


Physical And Chemical Properties Analysis

2-Aminoquinoline-4-carbonitrile is a powder with a molecular weight of 169.19 g/mol . It is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition for Mild Steel

2-Aminoquinoline-4-carbonitrile derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic environments, particularly in 1 M HCl. These compounds, especially those with electron-releasing groups like hydroxyl (–OH), have shown high inhibition efficiency, making them valuable in industries where corrosion is a concern, such as petroleum and oil well acidification .

Quantum Chemical Studies

The same derivatives are also used in quantum chemical studies to understand the mechanism of corrosion inhibition. Computational methods help in determining the relationship between molecular structure and inhibition efficiency, providing insights into the design of more effective corrosion inhibitors .

Sustainable Material Protection

The environmental impact of corrosion inhibitors is significant. 2-Aminoquinoline-4-carbonitrile derivatives represent a more sustainable option for protecting materials against corrosion, reducing the need for frequent replacements and maintenance .

Experimental and Computational Chemistry

In experimental and computational chemistry, these compounds serve as a model to study the interaction between inhibitors and metal surfaces. This includes examining adsorption isotherms and using techniques like SEM, EDX, and AFM to observe the formation of protective films on metal surfaces .

Enhanced Oil Recovery Techniques

In the context of enhanced oil recovery, the use of 2-Aminoquinoline-4-carbonitrile derivatives can improve the longevity of the equipment used in acidic solutions for oil extraction, which is crucial for the efficiency and cost-effectiveness of the process .

Synthesis of Biologically Important Compounds

Quinoline and its derivatives, including 2-Aminoquinoline-4-carbonitrile, are important for synthesizing biologically active compounds. They have applications in creating DNA-binding agents, antitumor drugs, and DNA-intercalating carriers, which are vital in medical research and pharmaceutical development .

Mechanism of Action

Target of Action

The primary target of 2-Aminoquinoline-4-carbonitrile is the Plasmodium falciparum , the parasite responsible for malaria . The compound interacts with the parasite, disrupting its life cycle and preventing it from causing the disease .

Mode of Action

2-Aminoquinoline-4-carbonitrile interacts with its target through a unique mode of binding. Computational studies indicate that the compound binds to heme through the HOMO located on a biphenyl moiety . This interaction disrupts the normal functioning of the parasite, leading to its death .

Biochemical Pathways

It is known that the compound interferes with the life cycle of the plasmodium falciparum parasite . By binding to heme, the compound prevents the parasite from utilizing this molecule, which is crucial for its survival .

Pharmacokinetics

Similar compounds, such as 4-aminoquinolines, have been shown to be metabolically stable, bioavailable, and non-toxic . These properties suggest that 2-Aminoquinoline-4-carbonitrile may also have good bioavailability and metabolic stability .

Result of Action

The result of the action of 2-Aminoquinoline-4-carbonitrile is the death of the Plasmodium falciparum parasite . By disrupting the parasite’s life cycle, the compound prevents the development of malaria .

Action Environment

The action of 2-Aminoquinoline-4-carbonitrile can be influenced by various environmental factors. For instance, the efficacy of similar compounds has been shown to increase under high oxygen tension . .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Functionalization of quinoline at different positions has allowed for varying pharmacological activities of its derivatives . Future research may focus on synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

2-aminoquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-5H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQRVUKLTUBQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoquinoline-4-carbonitrile

CAS RN

1232431-62-7
Record name 2-aminoquinoline-4-carbonitrile
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